molecular formula C14H14N2O B375362 4-amino-N-(3-methylphenyl)benzamide CAS No. 63097-14-3

4-amino-N-(3-methylphenyl)benzamide

Cat. No.: B375362
CAS No.: 63097-14-3
M. Wt: 226.27g/mol
InChI Key: QLOYXVNYOLDJJS-UHFFFAOYSA-N
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Description

4-amino-N-(3-methylphenyl)benzamide is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol. It is a benzamide derivative featuring both an amino group and a methyl-substituted phenyl ring. This structure is characteristic of compounds studied as key intermediates in medicinal chemistry . While specific studies on this exact compound are not available in the current search, a very closely related analogue, N-(3-Amino-4-methylphenyl)benzamide, has been identified as a crucial building block for the synthesis of various drug candidates . Research into such benzamide compounds has shown that they can serve as core structures in the development of potential therapeutic agents. For instance, similar molecules have been investigated as potent inhibitors of proteins like p38α MAP kinase, which is a target in inflammatory diseases, and have been explored in the synthesis of antiproliferative agents for melanoma treatment . The presence of the amino group is a key functional handle that allows for further chemical modifications, making this class of compounds valuable for constructing more complex molecules in drug discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-2-4-13(9-10)16-14(17)11-5-7-12(15)8-6-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOYXVNYOLDJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Kinetics of 4 Amino N 3 Methylphenyl Benzamide

Established Synthetic Pathways for 4-amino-N-(3-methylphenyl)benzamide

Acylation Reactions via Anhydrides and Acid Chlorides

A primary and widely utilized method for synthesizing this compound involves the acylation of m-toluidine (B57737) (3-methylaniline). This approach typically employs a two-step process starting with the acylation of m-toluidine with p-nitrobenzoyl chloride. google.comucl.ac.be The resulting intermediate, 4-nitro-N-(3-methylphenyl)benzamide, is then subjected to a reduction step to yield the final product.

In a typical procedure, a solution of m-toluidine in a suitable solvent like tetrahydrofuran (B95107) is added to an aqueous solution of a base, such as potassium carbonate. google.com Subsequently, a solution of p-nitrobenzoyl chloride in the same solvent is added dropwise, and the mixture is refluxed. google.com Maintaining a basic pH is crucial for the reaction to proceed efficiently. google.com After the reaction is complete, the product is extracted and purified. google.com

An alternative to acid chlorides is the use of anhydrides, such as benzoic anhydride (B1165640), for the acylation step. researchgate.net This method can be particularly advantageous in continuous flow systems. researchgate.net

Acylating AgentAmineKey ConditionsIntermediate Product
p-Nitrobenzoyl chloridem-ToluidineAqueous potassium carbonate, Tetrahydrofuran, Reflux4-nitro-N-(3-methylphenyl)benzamide google.com
Benzoic anhydride4-methylbenzene-1,3-diamineContinuous flow microreactorN-(3-Amino-4-methylphenyl)benzamide researchgate.net

Reductive Synthesis from Nitro Precursors

The reduction of the nitro group in 4-nitro-N-(3-methylphenyl)benzamide to an amino group is a critical step in several synthetic routes. A common method for this transformation is catalytic hydrogenation. google.com This involves reacting the nitro compound with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol. google.com The reaction is typically carried out under low pressure until the uptake of hydrogen ceases. google.com

Another approach involves the use of reducing agents like iron in acetic acid. nih.gov This method provides an alternative to catalytic hydrogenation and can be suitable for specific laboratory-scale syntheses. The choice of reducing agent can depend on factors such as scale, cost, and the presence of other functional groups in the molecule.

Nitro PrecursorReduction MethodKey ReagentsProduct
4-nitro-N-(2,6-dimethylphenyl) benzamide (B126)Catalytic Hydrogenation5% Palladium on carbon, Ethanol, H₂4-amino-N-(2,6-dimethylphenyl) benzamide google.com
4-nitro compoundChemical ReductionIron, Acetic acidAmino derivative nih.gov
N-(5-nitro-2-aminomethyl phenyl)-4-(3-pyridyl)-2-pyrimidinamineCatalytic Transfer HydrogenationPalladium on carbon/Ammonium formateN-(5-amino-2-methyl phenyl)-4-(3-pyridyl)-2-pyrimidinamine google.com

Amide Bond Formation Strategies

The direct formation of the amide bond between 4-aminobenzoic acid and m-toluidine presents an alternative synthetic strategy. This can be achieved through various coupling methods that activate the carboxylic acid.

While not a direct coupling of the acid and amine, a related strategy involves the initial conversion of 4-aminobenzoic acid or its nitro-substituted precursor to an acid chloride. This activated intermediate can then react with m-toluidine. For instance, p-nitrobenzoyl chloride can be reacted with various anilines to form the corresponding amides. ucl.ac.beias.ac.in The reaction is often carried out in a suitable solvent in the presence of a base to neutralize the HCl generated. ias.ac.in

A widely used method for amide bond formation involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.comwikipedia.org This method, often referred to as Steglich esterification when applied to ester formation, is also highly effective for amide synthesis. wikipedia.orgorganic-chemistry.org The reaction proceeds by the activation of the carboxylic acid by DCC to form a reactive O-acylisourea intermediate. organic-chemistry.org This intermediate then reacts with the amine to form the amide bond, with the byproduct dicyclohexylurea (DCU) precipitating out of the solution. peptide.com The addition of DMAP accelerates the reaction. organic-chemistry.org

Other carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also employed, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization, particularly in peptide synthesis. peptide.comnih.gov

Coupling ReagentAdditive/CatalystKey Features
Dicyclohexylcarbodiimide (DCC)4-Dimethylaminopyridine (DMAP)Mild conditions, effective for sterically hindered substrates. wikipedia.orgorganic-chemistry.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1-Hydroxybenzotriazole (HOBt)Water-soluble byproducts, often used in aqueous media. nih.gov

Advanced Continuous Flow Synthesis of this compound

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates, offering advantages in terms of safety, efficiency, and scalability. mdpi.com The synthesis of N-acylated amino anilines, including structures related to this compound, has been successfully demonstrated using microreactor technology. researchgate.netresearchgate.net

In a continuous flow setup, reagents are continuously pumped through a heated and pressurized reactor coil. researchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.net For the synthesis of a related compound, N-(3-Amino-4-methylphenyl)benzamide, a continuous flow microreactor system was used for the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. researchgate.net This approach allowed for the optimization of reaction conditions to achieve a high yield of the desired mono-acylated product. researchgate.net Kinetic studies in such systems can provide valuable data on reaction rates and activation energies, facilitating process optimization. researchgate.net

The application of continuous flow technology to the synthesis of this compound holds significant promise for industrial-scale production, enabling a more sustainable and efficient manufacturing process.

In-depth Scientific Analysis of this compound Synthesis Remains Elusive

A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound This compound (CAS 17792-38-0) pertaining to advanced synthetic methodologies such as microreactor applications and detailed reaction kinetics. Consequently, the generation of a detailed article strictly adhering to the requested scientific outline for this specific molecule is not possible at this time.

The available body of research focuses heavily on a structural isomer, N-(3-Amino-4-methylphenyl)benzamide . For this related but distinct compound, extensive studies have been published covering its synthesis and reaction kinetics in continuous flow systems.

For instance, research on N-(3-Amino-4-methylphenyl)benzamide details:

Microreactor System Development : Continuous flow microreactor systems have been successfully developed for its synthesis. researchgate.netresearchgate.net This is achieved through the selective acylation of 4-methylbenzene-1,3-diamine with an acylating agent like benzoic anhydride. researchgate.netresearchgate.net

Reaction Kinetics : Kinetic studies in these microflow systems have determined crucial parameters, including reaction rate constants, activation energies, and pre-exponential factors. researchgate.netresearchgate.net This allows for the creation of kinetic models that accurately predict reaction conversion and selectivity. researchgate.net

Optimization of Synthesis : The influence of parameters like temperature and residence time on the yield and selectivity of N-(3-Amino-4-methylphenyl)benzamide has been thoroughly investigated. For example, increasing the temperature from 30°C to 70°C at a residence time of 420 seconds was found to increase the production from approximately 42% to 76%. researchgate.netresearchgate.net

Byproduct Formation : The synthesis involves the potential for both parallel and serial byproducts due to the two different amino groups on the precursor. researchgate.net Studies show that byproduct formation also increases with higher temperatures and longer residence times, presenting a challenge in optimizing for high selectivity. researchgate.netresearchgate.net Using the established kinetic models, reaction conditions have been optimized to achieve yields as high as 85.7% in under 10 minutes while maintaining high selectivity. researchgate.netresearchgate.net

However, this detailed information is specific to the isomer N-(3-Amino-4-methylphenyl)benzamide and cannot be attributed to This compound .

Regarding stereoselective synthesis approaches for analogues , the search did not yield specific methods related to this compound. General methodologies exist for the stereoselective synthesis of various benzamide and aniline (B41778) derivatives, often employing C-H activation strategies or chiral catalysts to create complex, three-dimensional structures, but none were found that specifically address analogues of the requested compound. acs.orgnih.gov

Until specific research focusing on the continuous flow synthesis and reaction kinetics of this compound is published, a detailed article as per the requested outline cannot be accurately compiled.

Chemical Reactivity and Derivatization Strategies for 4 Amino N 3 Methylphenyl Benzamide

Fundamental Chemical Transformations

The chemical behavior of 4-amino-N-(3-methylphenyl)benzamide is dictated by its constituent functional groups: a primary aromatic amine, a secondary amide, and two substituted benzene (B151609) rings. These features provide multiple avenues for chemical modification and study.

The amide bond is generally characterized by high stability due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov This stability makes amide bonds prevalent in biological systems like peptides and proteins. nih.gov The hydrolysis of an amide bond, yielding a carboxylic acid and an amine, typically requires harsh conditions such as strong acids or bases at elevated temperatures.

The two aromatic rings in this compound present distinct environments for electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the directing effects of the existing substituents.

Ring A (4-aminobenzamide moiety): This ring contains a powerful activating and ortho, para-directing primary amino (-NH₂) group. It also has the deactivating, meta-directing amide group (-CONH-). The strong activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). Position 4 is already substituted. Therefore, reactions like halogenation, nitration, or sulfonation would be expected to occur primarily at C3 and C5.

Ring B (N-(3-methylphenyl) moiety): This ring is substituted with a weakly activating, ortho, para-directing methyl (-CH₃) group at C3 and the amide nitrogen linkage at C1. The amide group withdraws electron density from this ring, deactivating it relative to toluene. However, the nitrogen's lone pair can participate in resonance, directing electrophiles to the ortho and para positions. The combined influence directs incoming electrophiles to positions C2, C4, and C6. Steric hindrance may influence the distribution of products among these available sites.

Control of reaction conditions would be crucial to achieve selective substitution on one ring over the other.

The primary amino group at position 4 is a versatile handle for a wide range of chemical modifications. Its nucleophilicity allows for reactions with various electrophiles to generate a diverse library of derivatives. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form secondary amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, though controlling the degree of alkylation can be challenging.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively. mdpi.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for tuning biological activity. For instance, the synthesis of related 4-amino-N-substituted benzamides often involves the reaction of 4-nitrobenzoyl chloride with an appropriate aniline (B41778), followed by the reduction of the nitro group to the primary amine, which can then be further functionalized. researchgate.net

Targeted Derivatization for Biological Evaluation

Rational drug design involves systematically modifying a lead compound to enhance its biological activity, selectivity, and pharmacokinetic profile. For this compound, several strategies can be employed based on established principles in medicinal chemistry. Structure-activity relationship (SAR) studies on similar benzamide (B126) scaffolds have provided valuable insights. nih.govnih.gov

Key modification sites include:

The 4-amino group: As discussed, this site is ideal for introducing new functionalities to explore interactions with specific pockets in a biological target.

The benzamide ring: Introducing substituents can modulate electronic properties and provide new vectors for binding. Bioisosteric replacement of atoms or groups is a common strategy.

The amide linker: The orientation of the central amide bond can be inverted. Studies on analogues of the DNA methyltransferase inhibitor SGI-1027, which features a similar core structure, found that inversion of the amide bond had little effect on biological activity. nih.gov

The N-phenyl ring: Altering the substitution pattern on this ring can fine-tune steric and electronic properties to improve binding affinity and selectivity. For example, replacing an N-methyl group with larger aryl groups can introduce new beneficial interactions with a target protein.

Table 1: Rational Design Strategies for Modifying this compound
Modification SiteStrategyPotential OutcomeExample from Related Scaffolds
4-Amino GroupAcylation / SulfonylationIntroduce hydrogen bond donors/acceptors; alter solubility.Formation of sulfonamides in inhibitors of human carbonic anhydrases. mdpi.com
Benzamide RingHalogenation / AlkylationModulate electronic properties; explore new binding pockets.Substitution on the pyrimidine (B1678525) ring of CDK9 inhibitors affects potency and selectivity. cardiff.ac.uk
Amide LinkerIsomeric Inversion (Amide Flip)Alter bond vector orientation and hydrogen bonding pattern.Inversion of the central amide in SGI-1027 analogues had minimal impact on activity. nih.gov
N-phenyl RingVary Substituents (e.g., -CH₃ to -CF₃)Fine-tune lipophilicity, metabolic stability, and binding affinity.Modification of substituents on benzamides to develop potent and selective I(Ks) potassium channel blockers. nih.gov

Modern synthetic chemistry offers powerful tools for the late-stage functionalization of complex molecules, allowing for the direct conversion of C-H bonds into C-N bonds. These methods are highly valuable for creating novel analogues that are not accessible through traditional synthetic routes.

C-H Amination: The direct amination of C-H bonds on the aromatic rings of benzamide derivatives has been achieved using transition metal catalysis. For example, rhodium-catalyzed reactions can directly aminate the C-H bonds of benzamides using aryl azides as the nitrogen source, providing a direct route to diarylamines with high functional group tolerance. nih.gov Another approach involves copper-catalyzed, auxiliary-assisted amination of the β-C–H bonds of benzamides. nih.gov Applying such methods to this compound could generate novel derivatives by forming new C-N bonds at previously inaccessible positions on either aromatic ring.

Aziridination: Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates for constructing more complex amine-containing molecules. nih.gov Their inherent ring strain allows them to undergo ring-opening reactions to introduce 1,2-aminofunctionalized motifs. researchgate.netresearchgate.net Strategies for synthesizing aziridines often involve the reaction of an alkene with a nitrene source. nih.gov While direct aziridination of the aromatic rings of this compound is not typical, derivatization strategies could involve introducing an olefinic moiety to the core structure, which could then undergo a subsequent aziridination reaction. This two-step process would open access to a new chemical space of complex, sp³-rich amine scaffolds, which are of high interest in drug discovery. nih.gov

Table 2: Advanced Functionalization Methods
MethodDescriptionPotential Application to Target ScaffoldReference
Rhodium-Catalyzed C-H AminationDirect intermolecular C-H amination of benzamides using aryl azides as the amine source. Releases N₂ as the only byproduct.Creates a new C-N bond on the benzamide ring, leading to novel diarylamine structures. nih.gov
Copper-Catalyzed C-H AminationAuxiliary-directed amination of non-acidic C-H bonds on the benzamide ring.Allows for regioselective introduction of an amino group at the β-position of the benzoic acid core. nih.gov
Aziridination[2+1] cycloaddition of a nitrene or equivalent to an alkene to form a three-membered aziridine (B145994) ring.If an alkenyl side chain is first added to the molecule, subsequent aziridination can create complex, chiral amine derivatives for biological testing. nih.gov

Chiral Derivatization for Enantiomeric Resolution and Biological Studies

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, enantiomeric resolution, a process to separate a racemic mixture into its individual enantiomers, is not applicable to the compound in its underivatized state wikipedia.org.

However, the primary amino group (-NH₂) at the 4-position provides a reactive site for the attachment of chiral auxiliaries or derivatizing agents. This process creates a new molecule with two or more stereocenters, resulting in a mixture of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC) on a non-chiral stationary phase nih.gov.

This strategy is widely employed for the indirect enantioseparation of chiral compounds but can also be applied to achiral amines to study their interactions in chiral environments, such as with biological receptors.

Strategies and Reagents:

The derivatization of the primary amino group can be achieved using a variety of chiral derivatizing agents (CDAs). The reaction typically involves the formation of an amide, urea, or thiourea linkage.

Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) and its variants are highly effective CDAs that react with primary and secondary amines under mild alkaline conditions to yield stable diastereomeric derivatives nih.gov.

Fluorescent Chiral Reagents: For enhanced detection sensitivity, fluorescent CDAs such as those derived from benzofurans (e.g., NBD-Pro) can be used. These reagents react with the amino group to produce highly fluorescent diastereomers, allowing for trace-level analysis nih.govresearchgate.net.

Acid Chlorides and Anhydrides: Chiral carboxylic acids, converted to their more reactive acid chloride or anhydride (B1165640) forms, can react with the amino group to form diastereomeric amides.

The resulting diastereomers can be separated and quantified, providing insights into how the original amine scaffold might interact with chiral biological targets. While no specific studies report this for this compound, the methodology is a standard approach in medicinal chemistry and metabolomics nih.gov.

Table 1: Illustrative Example of Diastereomer Separation Data After Derivatization of an Aromatic Amine with a Chiral Agent
DiastereomerChiral Derivatizing AgentChromatographic ColumnRetention Time (min)Resolution (Rs)
Diastereomer 1 (R-amine, S-agent)(S)-Naproxen chlorideReversed-Phase C1812.52.1
Diastereomer 2 (S-amine, S-agent)(S)-Naproxen chlorideReversed-Phase C1814.2

Heterocycle Incorporation and its Impact on Biological Activity

The primary amino group of this compound is a versatile synthetic handle for the construction of various heterocyclic rings. The incorporation of heterocycles is a common strategy in drug discovery to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can significantly impact its biological activity. Heterocyclic derivatives of benzamides and related structures have shown a wide range of activities, including antimicrobial, antifungal, and insecticidal properties iosrjournals.orgnih.govcyberleninka.ru.

Synthetic Strategies:

The 4-amino group can serve as a nucleophile to react with various electrophilic reagents, leading to the formation of heterocyclic systems through condensation and cyclization reactions.

Formation of Oxadiazoles: The amino group can be converted into a nitrile, which can then react with hydroxylamine (B1172632) and subsequently undergo cyclization with an acid chloride to form a 1,2,4-oxadiazole (B8745197) ring. Benzamides featuring pyridine-linked 1,2,4-oxadiazoles have demonstrated potent fungicidal and larvicidal activities nih.govnih.gov.

Formation of Pyrimidines and Pyrazolines: The amino group can be a starting point for building pyrimidine or pyrazoline rings, which are common scaffolds in biologically active compounds cyberleninka.ru. For instance, reaction with diketones or related synthons can lead to the formation of these six- and five-membered heterocycles.

Formation of Tetrazoles, Thiazolidinones, and Oxazepines: More complex heterocyclic systems can be constructed from intermediates derived from the 4-amino group. For example, conversion to a Schiff base followed by cyclization with reagents like sodium azide (B81097) (for tetrazoles), 2-mercaptoacetic acid (for thiazolidinones), or phthalic anhydride (for oxazepines) can yield a diverse range of derivatives iosrjournals.org.

Impact on Biological Activity:

The introduction of a heterocycle can profoundly alter the biological profile of the parent benzamide. The specific heterocycle, its point of attachment, and its substituents all contribute to the resulting activity.

Enhanced Potency: The heterocycle can introduce new binding interactions (e.g., hydrogen bonds, pi-stacking) with a biological target, leading to increased potency. For example, certain benzamide derivatives containing a pyrimidine ring showed greater yields in synthesis compared to those with a pyrazoline ring, and were evaluated for antimicrobial activity cyberleninka.ru.

Improved Pharmacokinetics: The incorporation of polar heterocyclic rings can improve the aqueous solubility and metabolic stability of a compound, which are crucial properties for drug candidates.

While these strategies have not been specifically documented for this compound, the extensive research on analogous structures provides a strong rationale for applying these derivatization techniques to explore its potential biological activities.

Table 2: Biological Activity of Various Heterocyclic Moieties Incorporated into Benzamide Scaffolds (Based on General Literature)
Incorporated HeterocycleGeneral Synthetic PrecursorObserved Biological Activities in AnaloguesReference Example
1,2,4-OxadiazoleAmine → Nitrile → Amine OximeFungicidal, Insecticidal, Anti-inflammatory nih.gov
ThiazolidinoneAmine → Schiff BaseAntimicrobial, CNS Depressant iosrjournals.org
PyrimidineAmine, Urea/Thiourea, AldehydeAntimicrobial, Anticancer cyberleninka.ru
BenzimidazoleReaction with o-phenylenediaminesAntimicrobial, Anthelmintic, Antiulcerative ias.ac.in

Structure Activity Relationship Sar and Structural Optimization Studies of 4 Amino N 3 Methylphenyl Benzamide Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-amino-N-(3-methylphenyl)benzamide derivatives is intrinsically linked to several key structural features. The benzamide (B126) core serves as a fundamental scaffold for molecular interactions. ontosight.aiontosight.ai For many derivatives, particularly those targeting kinases, the 4-(aminomethyl)benzamide (B1271630) fragment acts as a crucial flexible linker, enabling the molecule to adopt a favorable geometry within the active site of the target protein. nih.govresearchgate.netsemanticscholar.org This flexibility can be critical for bypassing steric hindrances, such as the bulky isoleucine residue in the T315I-mutant Abl kinase. nih.govresearchgate.netsemanticscholar.org

Systematic Modification of the Benzamide Scaffold

To enhance the therapeutic potential of the lead compound, this compound, researchers have systematically modified its core structure. These modifications typically target three main regions: the amide linkage, the aromatic rings, and the various substituents attached to them.

Amide Region Modifications and their Biological Consequences

Modifications in the amide region of the benzamide scaffold have been explored to fine-tune the biological activity of these derivatives. The amide bond itself is crucial for maintaining the structural integrity and orientation of the two aromatic rings. Altering the amide linkage, for instance by replacing it with a different linker, can have profound effects on the compound's ability to bind to its target.

In the context of developing antifiloviral agents, modifications to the amide portion were a key part of the SAR optimization strategy. nih.gov For example, introducing a carbonyl linker was found to be unfavorable for activity. nih.gov Similarly, in the development of HIV non-nucleoside reverse transcriptase inhibitors, the formation of the C-ring amide linkage is a critical step in the synthesis, highlighting its importance for the final compound's activity. acs.org The planarity and hydrogen bonding capability of the amide group are often essential for anchoring the inhibitor within the active site of a protein, as seen in the interaction with the Asp-381 residue in Bcr-Abl tyrosine kinase. semanticscholar.org Therefore, while less frequently modified than the aromatic rings, the amide region is a critical determinant of biological function.

Aromatic Ring Substituent Effects

The nature and position of substituents on both the benzoyl and the N-phenyl rings are primary drivers of the pharmacological profile of this compound derivatives. Substituents influence the electronic properties (electron-donating or withdrawing), lipophilicity, and steric profile of the molecule, thereby modulating its interaction with biological targets. libretexts.org

Electron-donating groups, such as alkyls, and electron-withdrawing groups, like halogens or nitro groups, alter the electron density of the aromatic rings, which can affect binding affinity. libretexts.org For instance, in the development of anticonvulsants, the addition of alkyl groups to the aromatic ring significantly impacted their activity. google.com The presence of methoxy (B1213986) groups has been shown to enhance the antioxidant capacity of certain benzamide derivatives. acs.org In other cases, replacing the m-methylphenyl moiety with different aryl or cyclohexyl groups was explored to optimize interactions within the hydrophobic pocket of the HBV core protein. jst.go.jp The introduction of a trifluoromethyl group, a strong electron-withdrawing group, on the benzene (B151609) ring has been a successful strategy in designing potent kinase inhibitors. nih.govresearchgate.netsemanticscholar.org

Influence of Substituents on Selectivity and Potency

The strategic placement of substituents is a powerful tool for enhancing the potency and selectivity of this compound derivatives. Small changes to the substitution pattern can lead to significant differences in biological activity.

For example, in the search for Ebola virus entry inhibitors, the addition of lipophilic substituents like a trifluoromethyl group at the meta or para position of the N-phenyl ring increased potency. nih.gov Further enhancement was achieved by introducing an additional chlorine atom. nih.gov In the context of tyrosine kinase inhibitors, analogues featuring a (trifluoromethyl)benzene ring demonstrated high potency against the epidermal growth factor receptor (EGFR). nih.govsemanticscholar.org Specifically, compounds with this moiety on either the amide or amine part of the molecule showed potent inhibition. nih.govsemanticscholar.org

The influence of substituents on selectivity is also critical. Modifications can be tailored to favor binding to one biological target over another. For instance, in the development of p38 MAP kinase inhibitors, substitutions on the pyridyl ring were investigated to improve potency while avoiding inhibition of cytochrome P450 (CYP) enzymes, a common cause of drug-drug interactions. acs.org The data below illustrates how different substituents on the N-phenyl ring of a 4-(aminomethyl)benzamide scaffold affect potency against Ebola virus.

CompoundSubstituent on N-phenyl ringEbola Pseudovirus EC50 (μM)
5Unsubstituted9.86
164-CF33.87
173-CF32.97
183-Cl, 4-CF32.34
193-Cl, 4-CF3 (regioisomer)1.52

This table is adapted from research on 4-(aminomethyl)benzamide derivatives as Ebola virus entry inhibitors. nih.gov

Conformational Analysis and its Correlation with Biological Properties

The three-dimensional conformation of this compound derivatives is a crucial factor governing their biological activity. The relative orientation of the two aromatic rings and the flexibility of the linker between them determine how well the molecule fits into the binding site of its target protein.

Identification of Pharmacophoric Elements and Their Contributions to Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric elements have been identified.

The core benzamide structure is a recurring pharmacophore in many biologically active compounds. ontosight.aiontosight.ai Specific pharmacophoric features often include:

Hydrogen Bond Donors and Acceptors: The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The 4-amino group also acts as a hydrogen bond donor. These are critical for anchoring the molecule in the active site of enzymes like kinases and PARP. semanticscholar.orgjst.go.jp

Aromatic/Hydrophobic Regions: The two phenyl rings provide hydrophobic surfaces that can engage in van der Waals and pi-stacking interactions with nonpolar residues in the binding pocket. The 3-methyl group on the N-phenyl ring contributes to these hydrophobic interactions. jst.go.jp

Linker Moiety: As previously discussed, the linker, such as the (aminomethyl) group in some derivatives, is a key pharmacophoric element that controls the distance and orientation between the two aromatic systems. nih.govresearchgate.net

Specific Substituents: Substituents like trifluoromethyl groups can act as hydrophobic features and also influence the electronic nature of the ring. nih.gov Hydroxy and methoxy groups can serve as additional hydrogen bond donors or acceptors and have been shown to be important for the antioxidant activity of some benzamide derivatives. acs.orgacs.org

In the context of HBV capsid assembly modulators, a pharmacophore model was developed where the oxygen atoms of the amide moiety formed hydrogen bonds with Trp102 and Leu140, and the amino group of the benzamide formed a hydrogen bond with Thr128. jst.go.jp The identification of these pharmacophoric elements is crucial for the rational design of new, more potent, and selective derivatives. acs.orgwalshmedicalmedia.com

Molecular and Cellular Mechanism of Action Studies of 4 Amino N 3 Methylphenyl Benzamide and Analogues

Investigation of Molecular Target Interactions

Research into the molecular interactions of 4-amino-N-(3-methylphenyl)benzamide and its analogues has unveiled their potential to modulate the activity of several critical cellular proteins. These interactions are fundamental to their observed biological effects and are explored through enzyme inhibition and receptor binding studies.

Enzyme Inhibition Mechanisms

The benzamide (B126) scaffold is a common feature in a variety of enzyme inhibitors. Analogues of this compound have demonstrated inhibitory activity against several classes of enzymes, including kinases, DNA methyltransferases, alkaline phosphatase, and viral enzymes like HIV reverse transcriptase.

p38 MAP Kinase Inhibition:

Analogues of this compound have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is implicated in the production of pro-inflammatory cytokines, making its inhibitors potential therapeutic agents for inflammatory diseases. For instance, a series of hybrid molecules combining benzophenones with N-cyclopropyl-3-methylbenzamides were synthesized and evaluated as p38 MAPK inhibitors. One compound from this series demonstrated potent inhibitory activity against p38α MAPK with an IC50 value of 0.027 μM. nih.gov These inhibitors are thought to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade. The development of p38 MAPK inhibitors is aimed at treating a range of conditions, including cancer, neurodegenerative diseases, inflammation, and cardiovascular diseases. researchgate.net

BCR-ABL/SRC Kinase Inhibition:

The Bcr-Abl tyrosine kinase is a hallmark of chronic myelogenous leukemia (CML). nih.gov Several benzamide derivatives have been developed as inhibitors of this oncogenic kinase. These inhibitors typically function by competing with ATP for binding to the kinase domain of the Bcr-Abl protein. A series of 3-substituted benzamide derivatives structurally related to imatinib (B729) were evaluated for their antiproliferative activity against the Bcr-Abl-positive K562 leukemia cell line, with several compounds identified as highly potent inhibitors. nih.gov Further studies on novel thiazolamide–benzamide derivatives have also shown significant inhibitory activities against both wild-type and mutant Bcr-Abl kinases. rsc.orgresearchgate.net The use of a flexible 4-(aminomethyl)benzamide (B1271630) linker in some designs allows the molecule to bypass steric hindrance from mutations in the kinase domain, such as the T315I mutation, which confers resistance to many first-generation inhibitors. mdpi.com

Bruton's Tyrosine Kinase (BTK) Inhibition:

BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies. nih.gov Covalent inhibitors of BTK, often containing an acrylamide (B121943) group, have been developed. While not direct analogues, some of these inhibitors feature a carboxamide or benzamide moiety that contributes to their binding affinity and selectivity. For example, 1-amino-1H-imidazole-5-carboxamide derivatives have been discovered as highly selective, covalent BTK inhibitors. nih.gov These inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. This covalent interaction provides high potency and prolonged duration of action. The development of these inhibitors focuses on improving selectivity to minimize off-target effects. nih.govgoogle.com

Kinase TargetExample Inhibitor ClassMechanism of InhibitionKey Findings
p38 MAPKN-cyclopropyl-3-methylbenzamide hybridsATP-competitive inhibitionPotent p38α MAPK inhibitory activity (IC50 = 0.027 μM) and significant anti-inflammatory effects. nih.gov
BCR-ABL/SRC3-substituted benzamide derivativesATP-competitive inhibitionHigh potency against Bcr-Abl positive leukemia cells, including some imatinib-resistant strains. nih.gov
BTK1-amino-1H-imidazole-5-carboxamide derivativesCovalent, irreversible inhibitionHigh selectivity and potent antitumor efficacy in vivo. nih.gov

DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, an epigenetic modification that plays a crucial role in gene expression. Aberrant DNA methylation is a hallmark of cancer. nih.gov Non-nucleoside DNMT inhibitors have been developed, and some of these contain a benzamide scaffold. For example, SGI-1027, a quinoline-based compound containing a benzamide linker, has been identified as a potent inhibitor of DNMT1, DNMT3A, and DNMT3B. explorationpub.com These inhibitors are thought to function by binding to the catalytic pocket of the DNMT enzyme, preventing its interaction with DNA and the transfer of a methyl group from S-adenosylmethionine (SAM). nih.gov The development of 4-amino-N-(4-aminophenyl)benzamide analogues of SGI-1027 has also been explored to create selective DNMT inhibitors. nih.govmdpi.com

Alkaline phosphatases are a group of enzymes that remove phosphate (B84403) groups from various molecules. While specific studies on this compound are lacking, related benzamide derivatives have been investigated as inhibitors of this enzyme. The mechanism of inhibition can vary, but some compounds act as non-competitive inhibitors, meaning they bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

HIV reverse transcriptase (RT) is a key enzyme in the replication cycle of the human immunodeficiency virus. uochb.cz Inhibitors of this enzyme are a cornerstone of antiretroviral therapy. While there are no specific reports on this compound, the broader class of benzamide and related derivatives has been explored for anti-HIV activity. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. uochb.czmdpi.comselleckchem.com Some novel inhibitors, such as oxazole-benzenesulfonamides, have been shown to inhibit the interaction between HIV-1 RT and the cellular protein eEF1A, which is crucial for viral replication. nih.govnih.gov This represents a novel mechanism of action for RT inhibitors.

Receptor and Protein Binding Studies

The benzamide scaffold is also present in molecules that bind to various G-protein coupled receptors (GPCRs) and other cellular proteins, modulating their function.

Analogues of this compound have been investigated for their binding affinity to several receptors, including serotonin (B10506), kappa opioid, and sigma-1 receptors. For example, certain 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have shown high affinity for the 5-HT4 serotonin receptor, acting as selective agonists. nih.govnih.gov Other benzamide derivatives have been developed as selective kappa opioid receptor antagonists. nih.gov In the realm of sigma receptors, benzamide derivatives have been synthesized that exhibit high-affinity binding to the sigma-1 receptor, with some compounds acting as agonists. mdpi.com

Furthermore, the benzamide moiety has been incorporated into molecules designed to modulate protein-protein interactions. For instance, small molecules containing a benzamide ring have been developed to stabilize the interaction between 14-3-3 proteins and their binding partners, such as the estrogen-related receptor γ (ERRγ). acs.orgdundee.ac.uk These "molecular glues" can enhance the formation and stability of specific protein complexes, offering a novel therapeutic approach. acs.orgdundee.ac.ukresearchgate.netacs.orgnih.gov

Receptor/Protein TargetExample Compound ClassType of InteractionKey Findings
5-HT4 Serotonin Receptor4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamidesSelective AgonistHigh binding affinity and potential as prokinetic agents. nih.govnih.gov
Kappa Opioid ReceptorN-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines with benzamide moietySelective AntagonistPotent and selective antagonism of the kappa opioid receptor. nih.gov
Sigma-1 ReceptorBenzamide derivativesAgonistHigh-affinity binding and potential for treating CNS disorders. mdpi.com
14-3-3 ProteinsBenzamide-containing molecular gluesStabilization of Protein-Protein InteractionsEnhanced formation and stability of the 14-3-3/ERRγ complex. acs.orgdundee.ac.uk

Elucidation of Binding Modes and Affinities

The binding characteristics of this compound are predicted to be governed by its core structural components: the benzamide linkage, the 4-amino substituent on the benzoyl ring, and the 3-methyl group on the N-phenyl ring. The central amide moiety is a critical pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).

Studies on analogous benzamide-based compounds demonstrate a variety of binding interactions. For instance, in benzamide inhibitors of histone deacetylases (HDACs), the carbonyl oxygen and the amino group often form crucial interactions with a zinc ion within the enzyme's active site and with key amino acid residues like histidine and aspartate nih.gov. Similarly, research on benzoyl-containing urease inhibitors shows the carbonyl oxygen coordinating directly with Ni(II) ions in the active site, which is essential for inhibitory activity acs.orgacs.org. These examples suggest that the benzamide core of this compound likely serves as a primary anchor to its biological target(s) through directed hydrogen bonds and potential metal coordination.

The affinities of such compounds are highly dependent on the specific interactions formed within the binding pocket. The 4-amino group can form additional hydrogen bonds, potentially increasing binding affinity compared to an unsubstituted analogue. The N-(3-methylphenyl) group contributes through hydrophobic and van der Waals interactions, with the specific placement of the methyl group influencing the compound's conformational preference and fit within the target site.

Table 1: Potential Binding Interactions of the Benzamide Pharmacophore

Structural Feature Potential Interaction Type Interacting Partner in Target Protein
Amide N-H Hydrogen Bond Donor Carbonyl oxygen of amino acid backbone; Asp, Glu side chains
Amide C=O Hydrogen Bond Acceptor; Metal Coordination Amide N-H of amino acid backbone; His, Asn, Gln side chains; Zn²⁺, Ni²⁺ ions
4-Amino Group Hydrogen Bond Donor/Acceptor Asp, Glu, Ser, Thr side chains

Modulation of Intracellular Signaling Pathways and Biochemical Processes

Analogues of this compound, particularly other N-(alkylphenyl) benzamides, have been investigated for their anticonvulsant properties. The mechanisms underlying this activity typically involve the modulation of neuronal excitability through effects on key intracellular signaling pathways and processes wikipedia.orgpharmacologyeducation.org. Anticonvulsant drugs often function by redressing the balance between neuronal excitation and inhibition epilepsysociety.org.uk.

The primary hypothesized mechanisms for this class of compounds include:

Modulation of Voltage-Gated Ion Channels : A principal mechanism for many anticonvulsants is the blockade of voltage-gated sodium channels epilepsysociety.org.uknih.gov. By binding to the channel, the drug stabilizes its inactive state, which reduces the sustained, high-frequency firing of neurons that is characteristic of seizures drugbank.com. Some compounds may also modulate voltage-gated calcium channels, which would decrease the influx of calcium at the presynaptic terminal and subsequently reduce the release of excitatory neurotransmitters like glutamate (B1630785) nih.gov.

Enhancement of GABAergic Neurotransmission : Another major anticonvulsant strategy is to enhance the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) pharmacologyeducation.orgnih.gov. This can be achieved by acting as positive allosteric modulators of GABA-A receptors, which increases the influx of chloride ions and hyperpolarizes the neuron, making it less likely to fire an action potential pharmacologyeducation.org.

These actions lead to a net reduction in neuronal hyperexcitability, thereby suppressing seizure activity. Other benzamide derivatives have been shown to modulate signaling by disrupting specific protein-protein interactions, such as the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which offers neuroprotection in ischemic conditions nih.gov.

Table 2: Potential Mechanisms and Biochemical Consequences

Modulated Pathway/Process Specific Action Biochemical Outcome
Voltage-Gated Sodium Channels Stabilization of inactive state Decreased neuronal action potential firing
Voltage-Gated Calcium Channels Inhibition of ion influx Reduced presynaptic release of glutamate
GABAergic Signaling Positive allosteric modulation of GABA-A receptors Increased postsynaptic chloride influx; neuronal hyperpolarization

Cellular Entry Mechanisms and Interaction with Biological Systems

For a small molecule like this compound, the most probable mechanism for cellular entry is passive diffusion across the plasma membrane. This process is primarily dictated by the compound's physicochemical properties, including its lipophilicity, molecular size, and hydrogen-bonding capacity. The presence of both polar (amino, amide) and non-polar (methylphenyl) moieties gives the molecule an amphiphilic character that must be balanced for effective membrane transit.

The interaction with biological systems begins at the cell surface. The ability of the compound to partition from the aqueous extracellular environment into the hydrophobic lipid bilayer is a critical first step. Once inside the cell, it can engage with intracellular targets. Studies on related compounds have shown that structural modifications can significantly impact cellular uptake. For example, the addition of bulky substituents can impair penetration through the cell membrane and other biological barriers, leading to a discrepancy between enzymatic inhibition and activity in whole-cell assays acs.orgacs.org. Conversely, specific moieties can be added to enhance uptake researchgate.net. Therefore, the specific arrangement of the amino and methyl groups on this compound is crucial for defining the properties that govern its absorption, distribution, and ability to reach its site of action.

Molecular Basis of Compound Selectivity and Specificity

The selectivity and specificity of a compound for its biological target are rooted in its unique three-dimensional structure and its ability to form a low-energy, complementary complex with the binding site. For this compound, the specific substitution pattern is the primary determinant of its target profile.

Structure-activity relationship (SAR) studies on related benzanilide (B160483) and sulfonamide series provide insight into how subtle structural changes can dramatically alter target selectivity nih.govacs.org. These studies show that the identity and position of substituents on the phenyl rings are critical for differentiating between related protein targets, such as different solute carriers or enzyme isoforms acs.orgnih.gov.

Key structural determinants for the selectivity of this compound would include:

The 4-Amino Group : Its position allows it to serve as a specific hydrogen bond donor or acceptor, engaging with residues that may not be accessible to compounds with substituents at other positions (e.g., the 2- or 3-position).

The N-(3-methylphenyl) Moiety : The meta-position of the methyl group directs the orientation of the phenyl ring within the binding pocket. This steric and hydrophobic feature is crucial for distinguishing between binding sites that may differ only subtly in their topology. A target that has a small hydrophobic pocket accommodating a meta-substituent would exhibit selectivity for this compound over its ortho- or para-methyl analogues.

This principle of "topographical matching" between the ligand and its receptor is the fundamental molecular basis for selectivity, ensuring that the compound preferentially binds to its intended target, thereby minimizing off-target effects.

Table 3: Influence of Phenyl Ring Substitution on Target Selectivity in Benzamide Analogues

Compound Class Substitution Change Observed Effect on Selectivity Reference
Phenylsulfonylamino-benzanilides Moving a nitro group from the 3-position to the 4-position of the A-ring. Alters potency and selectivity profile against ASBT, NTCP, and SOAT carriers. acs.org
Benzenesulfonamides Varying substituents on the benzylamino portion. Confers high selectivity for 12-lipoxygenase over other lipoxygenase and cyclooxygenase isoforms. nih.gov

Analytical Methodologies for Research on 4 Amino N 3 Methylphenyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural characterization of 4-amino-N-(3-methylphenyl)benzamide, providing detailed information about its atomic composition and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) within the this compound molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, N-(3-amino-4-methylphenyl)benzamide, the aromatic protons appear in the range of δ 6.8–7.5 ppm. The amide proton (NH) typically resonates as a singlet further downfield, around δ 8.1 ppm, while the methyl group protons (CH₃) would appear as a singlet at approximately δ 2.3 ppm. For this compound, the signals would be expected in similar regions, with the integration of the peaks corresponding to the number of protons in each environment. The splitting patterns (singlet, doublet, triplet, etc.), governed by the coupling constant (J), would provide information about the neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. For a similar compound, 4-amino-N,N-diethylbenzamide, the carbonyl carbon (C=O) of the amide appears around δ 171.16 ppm. dovepress.com The aromatic carbons show signals in the region of δ 113-150 ppm. dovepress.com For this compound, characteristic shifts would be expected for the methyl carbon, the two distinct aromatic rings, and the amide carbonyl carbon.

A representative, though not specific, data set for a benzamide (B126) derivative is shown below:

Proton (¹H) Chemical Shift (δ ppm) Carbon (¹³C) Chemical Shift (δ ppm)
Amide NH~10.0Carbonyl (C=O)~166.0
Aromatic CH7.0 - 8.0Aromatic C-N~150.0
Amino NH₂~5.0Aromatic C-H115 - 140
Methyl CH₃~2.3Methyl C~21.0
Note: This table represents typical chemical shift ranges for the functional groups present in this compound and are not experimentally derived values for this specific compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), amide (C=O and N-H), and aromatic (C=C and C-H) functionalities.

The N-H stretching vibrations of the primary amino group (NH₂) typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. smolecule.com The N-H stretch of the secondary amide appears as a single sharp peak in a similar region. The carbonyl (C=O) stretching of the amide group is a strong, sharp absorption band typically found in the range of 1630-1680 cm⁻¹. Aromatic C=C stretching vibrations usually give rise to several bands in the 1450-1600 cm⁻¹ region, and the C-H stretching of the aromatic rings can be observed around 3000-3100 cm⁻¹. smolecule.com For the related compound 3-amino-4-methyl-N-phenylbenzamide, characteristic IR peaks are observed at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1500 cm⁻¹ (aromatic C-C).

Functional Group Characteristic Absorption (cm⁻¹) Appearance
Amine (N-H stretch)3300 - 3500Two sharp bands
Amide (N-H stretch)3300 - 3500Single sharp band
Amide (C=O stretch)1630 - 1680Strong, sharp band
Aromatic (C=C stretch)1450 - 1600Multiple bands
Aromatic (C-H stretch)3000 - 3100Weak to medium bands
Note: This table presents typical IR absorption ranges for the functional groups in this compound.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). This provides the exact molecular weight of the compound and information about its structure through fragmentation patterns. The molecular formula of this compound is C₁₄H₁₄N₂O, which corresponds to a molecular weight of 226.27 g/mol . smolecule.com

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. For nitrogen-containing compounds, the "nitrogen rule" states that if the number of nitrogen atoms is odd, the molecular ion will have an odd mass-to-charge ratio; if the number of nitrogen atoms is even, the molecular ion will have an even mass-to-charge ratio. As this compound has two nitrogen atoms, its molecular ion peak should have an even m/z value.

Fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. Expected fragments would correspond to the benzoyl cation and the aminomethylphenyl cation, among others. For instance, in the mass spectrum of the related N-(p-tolyl)benzamide, a prominent peak is observed for the benzoyl cation.

Ion Proposed Structure Expected m/z
Molecular Ion [M]⁺[C₁₄H₁₄N₂O]⁺226
Fragment 1[C₇H₅O]⁺ (Benzoyl cation)105
Fragment 2[C₇H₉N]⁺ (Aminomethylphenyl radical cation)121
Note: This table outlines plausible fragmentation patterns for this compound based on general principles of mass spectrometry.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from byproducts and unreacted starting materials, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of benzamide derivatives, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The purity of this compound can be determined by HPLC, where a pure sample would ideally show a single peak. The retention time (the time it takes for the analyte to pass through the column) is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). For related aminobenzamide derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often used. For some applications, derivatization of the amine group may be performed prior to HPLC analysis to enhance detection. researchgate.netnih.gov

Since this compound is not chiral, enantioseparation is not applicable. However, for chiral derivatives of benzamides, HPLC with a chiral stationary phase can be used to separate enantiomers. mdpi.com

Parameter Typical Condition
Column Reverse-phase C18
Mobile Phase Acetonitrile/Water gradient
Detection UV at a specific wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Temperature Ambient
Note: This table provides a general HPLC method that could be adapted for the analysis of this compound.

Column chromatography is a widely used method for the purification of organic compounds on a larger scale than HPLC. In the synthesis of benzamide derivatives, column chromatography is often the final step to isolate the pure product. rsc.org The choice of the stationary phase and the mobile phase (eluent) is critical for achieving good separation.

Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound. The eluent is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. For the purification of N-phenylbenzamide derivatives, a mixture of n-hexane and ethyl acetate is often used. dovepress.com The progress of the separation is monitored by Thin Layer Chromatography (TLC).

Parameter Typical Material/Solvent
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate
Monitoring Thin Layer Chromatography (TLC) with UV visualization
Note: This table outlines a general column chromatography procedure for the purification of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical tool that utilizes the diffraction of X-rays by the ordered array of atoms within a crystal to determine their precise arrangement in space. This technique offers an unparalleled level of detail regarding the solid-state structure of a molecule.

Single-Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions

While specific single-crystal X-ray diffraction data for this compound is not widely available in public databases, analysis of structurally related benzamide derivatives provides insights into the expected molecular geometry and intermolecular interactions.

For instance, studies on similar N-arylbenzamides reveal that the dihedral angle between the two aromatic rings is a key conformational feature. In a related compound, N-(4-Methylphenyl)benzamide, the benzene (B151609) and methylphenyl rings exhibit a significant twist relative to each other. researchgate.net The central amide linkage (-CONH-) in such molecules typically shows a degree of planarity, which can be influenced by the electronic nature and steric bulk of the substituents on the aromatic rings.

Intermolecular interactions are crucial for the stability of the crystal lattice. In benzamide derivatives, hydrogen bonding is a predominant interaction. The amino group (-NH2) and the amide proton (-NH-) can act as hydrogen bond donors, while the carbonyl oxygen (=O) and the amino nitrogen can serve as acceptors. These hydrogen bonds often lead to the formation of extended chains or more complex three-dimensional networks within the crystal. For example, in N-(4-Methylphenyl)benzamide, molecules are linked into chains via N—H⋯O hydrogen bonds. researchgate.net

Table 1: Representative Crystallographic Data for a Structurally Related Benzamide Derivative

ParameterValue
Compound NameN-(4-Methylphenyl)benzamide
Molecular FormulaC₁₄H₁₃NO
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.1117 (3)
b (Å)9.8336 (2)
c (Å)26.0616 (10)
Dihedral Angle (Benzene/Methylphenyl)63.41 (5)°
Hydrogen BondingN—H⋯O

Data sourced from a study on N-(4-Methylphenyl)benzamide and is intended to be illustrative of the type of data obtained from single-crystal X-ray diffraction. researchgate.net

Co-crystallography for Ligand-Target Complex Analysis

Co-crystallography is a specialized X-ray diffraction technique used to determine the three-dimensional structure of a ligand bound to its biological target, typically a protein or a nucleic acid. This method is instrumental in drug discovery and design, as it provides a detailed atomic-level view of the binding interactions between the ligand and the active site of the target molecule.

There are currently no publicly available co-crystallography studies specifically involving this compound. However, the general methodology would involve crystallizing the compound in the presence of its purified biological target. The resulting co-crystals would then be subjected to X-ray diffraction analysis to resolve the structure of the complex.

This analysis would reveal:

The precise binding mode and orientation of this compound within the active site.

The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex.

Any conformational changes in the target protein that occur upon ligand binding.

Such information is critical for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Preclinical Biological Research Models and Methodologies for 4 Amino N 3 Methylphenyl Benzamide

In Vitro Biological Activity Evaluation

In vitro studies are the first step in characterizing the biological profile of a new chemical entity. For benzamide (B126) derivatives, these evaluations span a wide array of assays to determine potential efficacy in areas such as oncology, infectious diseases, and cellular stress.

High-throughput screening (HTS) allows for the rapid assessment of large chemical libraries against specific biological targets. In the search for novel therapeutic agents, libraries containing thousands of diverse small molecules, which could include structures like 4-amino-N-(3-methylphenyl)benzamide, are tested.

For instance, a robust, cell-based HTS protocol was utilized to screen a library of 10,000 compounds to identify potential filovirus entry inhibitors. nih.gov This methodology uses automated systems to test the effect of each compound on cells, often by measuring a specific signal like fluorescence or luminescence. nih.govnih.gov In one such screen, compounds that inhibited the entry of Ebola and Marburg virus pseudovirions by more than 75% at a concentration of 12.5 µM were selected for further dose-response studies. nih.gov Another example is an image-based HTS assay used to discover candidates for adult polyglucosan body disease, where 10,084 compounds were screened, leading to the identification of 85 initial hits based on their ability to reduce polyglucosan intensity in cells. nih.gov These HTS approaches are crucial for identifying initial "hit" compounds from large libraries for further optimization and study. nih.gov

Enzymatic assays are critical for determining if a compound can inhibit a specific enzyme, a common mechanism of action for many drugs. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC50 value. A lower IC50 value indicates greater potency.

Benzamide derivatives have been evaluated against various enzymes. For example, a series of novel 4-(arylaminomethyl)benzamide derivatives were tested for their inhibitory activity against a panel of eight receptor tyrosine kinases, including EGFR, HER-2, and PDGFRα/β. nih.gov The inhibition percentage was evaluated at a concentration of 10 nM. nih.gov In another study, a benzamide derivative, TAK-715, was identified as a potent inhibitor of p38α MAP kinase with an IC50 value of 7.1 nM. acs.org Similarly, newly synthesized benzamide derivatives were evaluated for their inhibitory activity against histone deacetylase, with active compounds showing IC50 values in the range of 2-50 μM. psu.edu

The data below illustrates the enzymatic inhibitory activity of various benzamide derivatives, highlighting the types of targets and potencies observed in such studies.

Compound DerivativeTarget EnzymeIC50 ValueCitation
TAK-715 (N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide)p38α MAP kinase7.1 nM acs.org
MS-275 (a novel benzamide derivative)Histone Deacetylase4.8 µM psu.edu
CHMFL-ABL-053ABL1 Kinase70 nM researchgate.net
Compound 11 (a 4-(aminomethyl)benzamide (B1271630) derivative)EGFR Kinase91% inhibition at 10 nM nih.gov
Compound 13 (a 4-(aminomethyl)benzamide derivative)EGFR Kinase92% inhibition at 10 nM nih.gov

The antimicrobial potential of benzamide derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies have evaluated the antimicrobial activity of various benzamide structures against both Gram-positive and Gram-negative bacteria, as well as fungal strains. farmaciajournal.comjst.go.jp For example, a series of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives were screened for anti-bacterial activity against Escherichia coli and Staphylococcus aureus and for antifungal activity against Aspergillus niger and Apergillus oryzae. researchgate.net In another study, salicylamide (B354443) derivatives showed high potency against intestinal sulfate-reducing bacteria, with MIC values as low as 0.22 μM against Desulfovibrio piger Vib-7, which was significantly more potent than the standard drug ciprofloxacin (B1669076) (MIC = 41.2 μM). jcu.cz

The following table presents MIC values for several benzamide derivatives against various microbial strains.

Compound Class/DerivativeMicroorganismMIC (µM)Citation
4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamideDesulfovibrio piger Vib-70.22 µM jcu.cz
4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamideDesulfomicrobium sp. Rod-90.27 µM jcu.cz
Ciprofloxacin (Reference)Desulfovibrio piger Vib-741.2 µM jcu.cz
Benzamide derivatives (general)Gram-positive bacteria9 - 12.5 mm (inhibition zone) farmaciajournal.com

To assess antiviral properties, researchers use both surrogate systems and infectious viruses. A widely accepted surrogate system involves viral pseudotyping, where the envelope proteins of a pathogenic virus, such as Ebola virus (EBOV), are placed onto a safe, replication-deficient viral core. nih.gov This allows for the study of viral entry in a lower biosafety level (BSL-2) laboratory. nih.gov The efficacy is often measured as the half-maximal effective concentration (EC50).

A library of 4-(aminomethyl)benzamides was screened for filovirus entry inhibitors using an EBOV pseudovirion assay. nih.gov Hits from this screen were then validated using wild-type infectious EBOV and Marburg virus (MARV) in a BSL-4 facility. nih.gov In a different line of research, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71). researchgate.net One derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was found to be active against several EV71 strains with IC50 values in the low micromolar range. researchgate.net

The table below shows antiviral activity data for representative benzamide derivatives.

Compound DerivativeVirusAssay TypeIC50 / EC50 ValueCitation
CBS1118 (a 4-(aminomethyl)benzamide)Ebola Virus (EBOV)Infectious Virus< 10 µM nih.gov
CBS1118 (a 4-(aminomethyl)benzamide)Marburg Virus (MARV)Infectious Virus< 10 µM nih.gov
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)Enterovirus 71 (EV71)Cell-based5.7 ± 0.8 µM researchgate.net

The antioxidant capacity of chemical compounds can be determined using various in vitro assays. The most common are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. acs.orgacs.org The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, which is monitored by a decrease in absorbance at ~517 nm. acs.orgmdpi.com The FRAP assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).

A range of N-arylbenzamides bearing amino and hydroxy groups have been synthesized and evaluated for their antioxidant capacity using these methods. acs.orgacs.org Studies showed that the presence of hydroxy and amino groups on the benzamide scaffold can significantly enhance antioxidant features. acs.orgresearchgate.net For example, a trihydroxy derivative of N-(4-aminophenyl)benzamide was identified as a highly promising antioxidant lead compound. acs.orgacs.org While specific data for this compound is not detailed, related benzamide derivatives have demonstrated significant antioxidant activity. ontosight.ai

The table below summarizes the antioxidant activity of some amino-substituted benzamide derivatives.

CompoundDPPH Scavenging Activity (IC50, µM)Citation
N-(4-Aminophenyl)-3,4,5-trihydroxybenzamide (26)1.80 ± 0.05 acs.org
N-(4-Aminophenyl)-2-hydroxybenzamide (24)> 100 acs.org
Butylated hydroxytoluene (BHT) (Reference)40.3 ± 0.8 acs.org

Cell line studies are fundamental to understanding the biological effects of a compound, particularly its potential as an anticancer agent. The antiproliferative activity is typically assessed by determining the concentration that inhibits cell growth by 50% (GI50 or IC50) after a set exposure time.

Derivatives of benzamide have been extensively studied against a variety of cancer cell lines. For instance, the chronic myeloid leukemia (CML) cell line K562 is frequently used. nih.govnih.gov A novel class of 4-methylbenzamide (B193301) derivatives showed activity against K562 cells, with IC50 values for the most promising compounds being 2.27 µM and 2.53 µM. nih.gov Another highly potent and selective BCR-ABL inhibitor, CHMFL-ABL-053, which contains a benzamide moiety, strongly inhibited the proliferation of CML cell lines K562 (GI50 = 14 nM), KU812 (GI50 = 25 nM), and MEG-01 (GI50 = 16 nM). researchgate.net Furthermore, benzamide derivatives have demonstrated antiproliferative effects against breast cancer cell lines like MCF-7 and MDA-MB-231.

The following table showcases the antiproliferative activity of various benzamide derivatives against different cancer cell lines.

Compound DerivativeCell LineCell TypeActivity (IC50/GI50)Citation
Compound 7 (4-methylbenzamide derivative)K562Chronic Myeloid Leukemia2.27 µM nih.gov
Compound 10 (4-methylbenzamide derivative)K562Chronic Myeloid Leukemia2.53 µM nih.gov
CHMFL-ABL-053K562Chronic Myeloid Leukemia14 nM researchgate.net
CHMFL-ABL-053KU812Chronic Myeloid Leukemia25 nM researchgate.net
CHMFL-ABL-053MEG-01Megakaryoblastic Leukemia16 nM researchgate.net
Compound 13 (4-(aminomethyl)benzamide derivative)K562Chronic Myeloid Leukemia5.6 µM nih.gov
Compound 4h (chromone benzamide derivative)MCF-7Breast Adenocarcinoma6.40 ± 0.26 µg/mL bohrium.com

In Vivo Preclinical Studies in Animal Models

In vivo preclinical studies are crucial for evaluating the pharmacological properties of a new chemical entity in a living organism. These studies provide essential data on how the compound behaves within a biological system, its potential therapeutic effects, and its metabolic fate. For this compound and its derivatives, various animal models have been employed to assess their pharmacokinetic profiles, efficacy in specific disease models, and metabolic stability.

Pharmacokinetic Profiling in Rodents and Other Animal Models

Pharmacokinetic (PK) studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Such studies are fundamental in determining the potential of a drug candidate for further development.

Research on a structurally related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, in rats revealed that it was well-absorbed (approximately 94%) from the gastrointestinal tract after oral administration. nih.gov Peak plasma levels of the compound were observed at 0.75 hours, while peak plasma concentrations of total radioactivity occurred at 2 hours post-dosing. nih.gov The elimination of radioactivity from tissues was monophasic, with a mean half-life of 3.4 hours. nih.gov Following intravenous administration, the compound showed monophasic elimination with a terminal half-life of 9.4 minutes, a volume of distribution of 911 ml/kg, and a plasma clearance of 66.9 ml/min/kg. nih.gov

Another study on a different derivative, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, in rats demonstrated a half-life of over 4 hours and a bioavailability of 24%. researchgate.net Furthermore, pharmacokinetic studies in rats with cis-para-methyl-4-methylaminorex (cis-4,4'-DMAR), a compound sharing some structural similarities, showed rapid absorption after intraperitoneal injection with dose-proportionality. researchgate.net

In non-human primates, a study with a radiolabeled derivative of imatinib (B729), [N-11C-methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide, was conducted to understand its biodistribution and pharmacokinetics. nih.gov

Pharmacokinetic Parameters of Benzamide Derivatives in Animal Models

Compound/Derivative Animal Model Key Pharmacokinetic Parameters
4-amino-N-(2,6-dimethylphenyl)benzamide Rat Oral absorption: ~94%; Tmax (compound): 0.75 hr; Tmax (radioactivity): 2 hr; Elimination t1/2 (radioactivity): 3.4 hr; IV t1/2: 9.4 min; Vd: 911 ml/kg; CL: 66.9 ml/min/kg nih.gov
2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide Rat t1/2: >4 hr; Bioavailability: 24% researchgate.net
cis-para-methyl-4-methylaminorex (cis-4,4'-DMAR) Rat Rapid absorption after intraperitoneal injection; Dose-proportional Cmax and AUC researchgate.net
[N-11C-methyl]imatinib Baboon Studied for biodistribution and pharmacokinetics nih.gov

Efficacy Assessment in Disease-Specific Animal Models (e.g., arthritis, viral infections, xenograft models)

The therapeutic potential of this compound and its analogs has been investigated in various disease models.

Arthritis: N-{4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl}benzamide (TAK-715), a p38 MAP kinase inhibitor, has been evaluated as a potent and orally active anti-rheumatoid arthritis agent. researchgate.net Other research has explored the efficacy of various compounds in animal models of arthritis, including collagen-induced arthritis (CIA) and adjuvant-induced arthritis. psu.edu

Viral Infections: Derivatives of 4-(aminomethyl)benzamide have been identified as potent small molecule inhibitors of Ebola and Marburg virus entry. nih.gov These compounds have shown effectiveness against both viruses, and their suitability for further optimization as therapeutic agents for filovirus infections is recognized. nih.gov Additionally, N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses like HIV-1, Hepatitis C Virus (HCV), and Enterovirus 71 (EV71).

Xenograft Models: In the context of cancer research, several benzamide derivatives have been assessed in xenograft models. For instance, a derivative of 2-amino-3-purinylpyridine, 3-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-N-(4-chloro-3-methylphenyl)-4-methylbenzamide, exhibited antitumor efficacy in A375 xenograft models in mice. nih.gov Similarly, another compound, 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, was shown to almost completely suppress tumor progression in a K562 cells inoculated xenograft mouse model. researchgate.net Furthermore, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide demonstrated anti-tumor efficacy in a Calu-6 xenograft nude rat model. acs.org The orally active histone deacetylase inhibitor MGCD0103 also showed significant antitumor activity in vivo. acs.org

Efficacy of Benzamide Derivatives in Disease-Specific Animal Models

Disease Model Compound/Derivative Animal Model Key Findings
Arthritis N-{4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl}benzamide (TAK-715) Not Specified Potent and orally active anti-rheumatoid arthritis agent. researchgate.net
Viral Infection 4-(aminomethyl)benzamide derivatives Not Specified Potent inhibitors of Ebola and Marburg virus entry. nih.gov
Xenograft 3-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-N-(4-chloro-3-methylphenyl)-4-methylbenzamide Mouse (A375 xenograft) Exhibited antitumor efficacy. nih.gov
Xenograft 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide Mouse (K562 xenograft) Almost completely suppressed tumor progression. researchgate.net
Xenograft N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide Rat (Calu-6 xenograft) Demonstrated anti-tumor efficacy. acs.org
Xenograft MGCD0103 Not Specified Significant antitumor activity. acs.org

Metabolic Stability and Biotransformation Studies in Animal Tissues (e.g., liver microsomes)

Studies on representative 4-(aminomethyl)benzamide-based inhibitors of Ebola virus entry have shown good metabolic stability in both rat and human liver microsomes. nih.gov Similarly, meta-amido bromophenol derivatives, developed as antitubercular agents, also exhibited good metabolic stability in rat liver microsomes. jst.go.jp

In a study of 4-amino-N-(2,6-dimethylphenyl)benzamide in rats, the major metabolic pathway was identified as N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide, followed by hydroxylation. nih.gov These two metabolites constituted 92% of the total radioactivity in the plasma two hours after oral dosing. nih.gov

The in vitro metabolic stability assay typically involves incubating the compound with liver microsomes and an NADPH-generating system. mercell.com The rate of disappearance of the parent compound over time is measured to determine parameters like the in vitro half-life (T1/2) and intrinsic clearance (CLint). mercell.com

Metabolic Stability of Benzamide Derivatives in Liver Microsomes

Compound/Derivative Microsome Source Stability/Biotransformation Findings
4-(aminomethyl)benzamide derivatives Rat and Human Good metabolic stability. nih.gov
meta-amido bromophenols Rat Good metabolic stability. jst.go.jp
4-amino-N-(2,6-dimethylphenyl)benzamide Rat Major metabolites identified as N-acetylated and hydroxylated forms. nih.gov

Future Research Directions and Emerging Applications of 4 Amino N 3 Methylphenyl Benzamide in Chemical Biology

Advanced Design and Synthesis of Derivatives for Enhanced Biological Potency

The structural framework of 4-amino-N-(3-methylphenyl)benzamide offers numerous opportunities for chemical modification to enhance its biological potency and selectivity. Future research will likely focus on the strategic design and synthesis of derivatives with improved pharmacological profiles.

Structure-activity relationship (SAR) studies are fundamental to this effort. ontosight.ai By systematically altering the functional groups on the benzamide (B126) and phenyl rings, researchers can probe the key molecular interactions that govern its biological activity. For instance, the introduction of different substituents, such as halogens, alkyl groups, or hydrogen-bond donors/acceptors, can significantly impact the compound's affinity and specificity for its biological targets. mdpi.com The synthesis of a diverse library of analogs will be crucial for identifying compounds with optimized efficacy. mdpi.commdpi.com

One promising approach involves the use of the 4-(aminomethyl)benzamide (B1271630) fragment as a flexible linker in the design of new kinase inhibitors. mdpi.com This strategy allows for the creation of molecules with favorable geometry for binding to the active sites of protein kinases, which are critical targets in cancer therapy. mdpi.com The synthesis of novel 4-(arylaminomethyl)benzamide derivatives has already shown potent inhibitory activity against several receptor tyrosine kinases. mdpi.com

Furthermore, computational modeling and docking studies can guide the rational design of new derivatives. mdpi.com By predicting the binding modes and affinities of virtual compounds, researchers can prioritize the synthesis of molecules with the highest potential for biological activity. This integrated approach, combining synthetic chemistry with computational methods, will accelerate the discovery of next-generation therapeutic agents based on the this compound scaffold.

Exploration of Novel Molecular Targets and Therapeutic Modalities

While benzamides are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific molecular targets of this compound and its derivatives are still being elucidated. ontosight.aiontosight.ai Future research will aim to identify and validate novel molecular targets for these compounds, thereby expanding their potential therapeutic applications.

One area of active investigation is their potential as kinase inhibitors. mdpi.com Many cancers are driven by the aberrant activity of protein kinases, making them attractive targets for drug development. Derivatives of this compound have already demonstrated inhibitory activity against receptor tyrosine kinases such as EGFR, HER-2, and PDGFR. mdpi.com Further studies are needed to explore their effects on a broader range of kinases and to understand the molecular basis of their inhibitory mechanisms.

Beyond kinase inhibition, these compounds may modulate other important cellular pathways. For example, some N-phenylbenzamide derivatives have been shown to exhibit antiviral activity by enhancing the intracellular levels of APOBEC3G, a protein that inhibits viral replication. This suggests that this compound derivatives could be explored as potential antiviral agents.

The development of new therapeutic modalities, such as targeted protein degradation, also presents exciting opportunities. The benzamide scaffold could be incorporated into novel therapeutic agents that go beyond simple inhibition, leading to the complete removal of disease-causing proteins.

Integration into Chemical Genetics and Target Identification Programs

Chemical genetics is a powerful approach that uses small molecules to perturb and study biological systems. The this compound scaffold can be a valuable tool in this field. By creating libraries of derivatives with diverse biological activities, researchers can identify chemical probes that selectively modulate specific cellular processes.

These chemical probes can then be used in target identification programs to uncover the molecular basis of their effects. Techniques such as affinity chromatography and photo-affinity labeling, coupled with mass spectrometry-based proteomics, can be employed to isolate and identify the protein targets of active compounds. This information is invaluable for understanding the mechanism of action of the compounds and for validating new drug targets. The discovery of a novel series of benzamide derivatives with potent inhibitory activity against class I HDAC isoforms highlights the potential of this approach. acs.org

Application in Proteolysis-Targeting Chimeras (PROTACs) Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov

The benzamide scaffold is emerging as a promising component in PROTAC design. Specifically, benzamide derivatives are being explored as novel, non-phthalimide binders for the E3 ligase cereblon (CRBN). researchgate.netresearchgate.net These new binders offer several advantages over traditional immunomodulatory imide drugs (IMiDs), including improved chemical stability and a more favorable selectivity profile. researchgate.netnih.gov

Researchers have successfully developed conformationally-locked benzamide-type derivatives that mimic the interactions of the natural CRBN degron. researchgate.netresearchgate.net The utility of these ligands has been demonstrated by their incorporation into potent degraders of proteins such as BRD4 and HDAC6. researchgate.netresearchgate.net The this compound core could serve as a versatile starting point for the design of new CRBN-recruiting ligands, further expanding the toolbox for targeted protein degradation.

Expanding the Understanding of Biological Systems and Intermolecular Interactions

The study of this compound and its derivatives can provide valuable insights into fundamental biological processes and the nature of intermolecular interactions. The synthesis of this compound can be achieved through a continuous flow microreactor system, which also allows for the determination of intrinsic reaction kinetics parameters. researchgate.net

By examining how structural modifications affect the binding of these molecules to their protein targets, researchers can gain a deeper understanding of the principles of molecular recognition. acs.org Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the interactions between the benzamide derivatives and their binding partners. This knowledge is not only crucial for drug design but also contributes to our broader understanding of protein-ligand interactions.

Furthermore, the study of these compounds can shed light on the complex signaling networks that regulate cellular function. By using specific benzamide derivatives as chemical probes, researchers can dissect the roles of individual proteins in complex biological pathways, helping to unravel the intricate web of interactions that govern cellular behavior.

Discovery of Diverse Biological Activities and Applications Beyond Current Scope

While much of the current research on this compound and its derivatives has focused on their potential as anticancer and antiviral agents, there is a vast and largely unexplored landscape of other potential biological activities. The inherent versatility of the benzamide scaffold suggests that these compounds could have applications in a wide range of therapeutic areas.

Future screening efforts could uncover novel activities, such as antibacterial, antifungal, or anti-inflammatory properties. For instance, N-phenylbenzamide derivatives have been investigated for their potential as antimicrobial agents. researchgate.net Additionally, the exploration of this chemical space could lead to the discovery of compounds with utility in treating neurodegenerative diseases, metabolic disorders, or cardiovascular conditions. ontosight.ai

The development of new synthetic methodologies will play a crucial role in expanding the diversity of available benzamide derivatives. researchgate.net By accessing novel chemical space, researchers can increase the probability of discovering compounds with unique and valuable biological properties. The continued exploration of this compound and its analogs holds the promise of yielding new scientific discoveries and therapeutic breakthroughs.

Q & A

Q. What safety protocols are critical when handling 4-amino-N-(3-methylphenyl)benzamide during synthesis?

Researchers must conduct a thorough hazard analysis before synthesis, including evaluation of mutagenicity (via Ames testing) and decomposition risks. Proper ventilation, PPE (gloves, lab coats), and controlled storage conditions are essential. Similar benzamide derivatives have shown mutagenicity comparable to benzyl chloride, necessitating strict handling protocols .

Q. Which synthetic routes are effective for producing this compound, and what are their key reaction conditions?

Common methods involve amidation between benzoyl chlorides and aryl amines. For example, coupling 4-aminobenzoyl chloride with 3-methylaniline in dichloromethane, using sodium carbonate as a base. Reaction optimization may require coupling agents like DCC/DMAP to enhance yields, with temperatures maintained at 0–25°C to prevent side reactions .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Key techniques include:

  • 1H/13C NMR : Analyze aromatic proton splitting patterns (δ 6.5–8.5 ppm) and amide carbonyl signals (δ ~165–170 ppm).
  • IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to improve yield and purity?

A 2^3 factorial design can systematically test variables like temperature (40–80°C), catalyst concentration (5–15 mol%), and reaction time (2–6 hours). For analogous compounds, optimal yields were achieved at 60°C with 10 mol% DMAP, reducing byproducts like unreacted amine or hydrolyzed intermediates .

Q. What computational strategies resolve discrepancies between predicted and observed bioactivity in this compound derivatives?

Discrepancies often arise from solvation effects or conformational flexibility. Cross-validate using:

  • Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models (e.g., water, DMSO).
  • QM/MM Hybrid Models : Refine electronic interactions at binding sites.
  • In Vitro Assays : Validate computational predictions against enzyme inhibition or cytotoxicity data .

Q. How do structural modifications influence the biological activity of this compound?

SAR studies on similar compounds reveal:

  • Electron-Withdrawing Groups (e.g., -CF3 at the benzamide para position): Enhance antimicrobial activity by improving membrane permeability.
  • Methoxy Substitutions : Increase solubility without compromising receptor binding.
  • Aniline Ring Modifications : Alter steric hindrance, impacting enzyme inhibition (e.g., acetylcholinesterase) .

Q. What methodologies address contradictions in reaction mechanism hypotheses for benzamide derivatives?

Combine kinetic studies (e.g., rate constant measurements) with isotopic labeling (e.g., 18O-tracking in amide bonds) to elucidate pathways. For example, 13C-NMR can distinguish between nucleophilic acyl substitution vs. concerted mechanisms in amidation reactions .

Methodological Considerations

  • Risk Mitigation : Prioritize Ames testing for mutagenicity screening, as demonstrated for anomeric amide analogs .
  • Data Validation : Use software like Gaussian or Schrödinger Suite for DFT calculations, ensuring convergence criteria (e.g., energy thresholds < 1 kcal/mol) are met .
  • Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, humidity control) to minimize batch-to-batch variability, a common issue in benzamide syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.